molecular formula C10H9BrN2O2 B040343 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 372198-69-1

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Katalognummer: B040343
CAS-Nummer: 372198-69-1
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: VMTDOHAWLUJHAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS 372198-69-1) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a bromine substituent at the 6-position of the imidazo[1,2-a]pyridine scaffold, making it an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create diverse libraries of novel compounds. Key Research Applications: Anticancer Agent Development: Serves as a key intermediate in the synthesis of potent kinase inhibitors. Recent studies highlight its application in developing dual PI3K/mTOR inhibitors, a promising therapeutic class for cancer treatment, demonstrating excellent kinase selectivity and cellular growth inhibition. Antimicrobial Research: The imidazo[1,2-a]pyridine core is known for its broad-spectrum biological activity. Derivatives of this compound have shown significant efficacy against Gram-positive and Gram-negative bacteria, indicating potential for novel antibiotic development. Organic Synthesis and Material Science: Used as a fundamental scaffold for constructing complex heterocyclic systems. Its electronic properties also make it a subject of interest in computational chemistry studies for investigating molecular interactions and stability. Quality & Safety: Our product is supplied with a guaranteed purity of 98% and is for Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621803
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-69-1
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of N,N-Dimethyl-N'-2-(5-Bromo-Pyridinyl)-Formamidine Intermediate

The synthesis begins with the reaction of 2-amino-5-bromopyridine (34.6 g, 200 mmol) with N,N-dimethylformamide dimethyl acetal (71.7 g, 80 mL) at 70°C for 5 hours. This step generates the formamidine intermediate, which is isolated by rotary evaporation to remove excess dimethyl acetal. The intermediate’s stability in polar aprotic solvents like dioxane or toluene is critical for subsequent steps.

Cyclization with Ethyl Bromoacetate

The intermediate is dissolved in dioxane (120 mL) or toluene (103 g), followed by the addition of a base (NaHCO₃ or K₂CO₃ ) and ethyl bromoacetate (50.1 g, 300 mmol). The mixture is heated to 80°C for 10 hours, facilitating cyclization. Post-reaction, the crude product is extracted with ethyl acetate, washed with water and brine, and purified via column chromatography (n-hexane:ethyl acetate = 3:1).

Optimization of Reaction Conditions

Base Selection

The choice of base significantly impacts yield and by-product formation:

BaseSolventTemperatureYield
NaHCO₃Dioxane80°C68%
K₂CO₃Toluene80°C65%

Sodium bicarbonate (NaHCO₃) in dioxane achieves a higher yield (68%) compared to potassium carbonate (K₂CO₃) in toluene (65%). The milder basicity of NaHCO₃ reduces side reactions, while dioxane’s high polarity enhances intermediate solubility.

Solvent Effects

  • Dioxane : Improves reaction homogeneity and intermediate stability, favoring cyclization.

  • Toluene : Requires longer reaction times due to lower polarity but offers cost advantages in industrial settings.

Purification and Isolation Techniques

Post-cyclization, the crude product is subjected to:

  • Liquid-Liquid Extraction : Ethyl acetate selectively partitions the product from aqueous phases, removing unreacted starting materials.

  • Column Chromatography : Silica gel with n-hexane:ethyl acetate (3:1) achieves >98% purity, confirmed by HPLC.

Yield and Scalability Considerations

Scaling the reaction from laboratory to pilot plant (200 mmol → 2 mol scale) maintains a consistent yield of 65–68%, demonstrating robustness. Key factors include:

  • Precise stoichiometric ratios (1:1.5 for 2-amino-5-bromopyridine:ethyl bromoacetate).

  • Controlled heating rates to prevent exothermic side reactions.

Comparative Analysis of Synthetic Approaches

The patented method offers advantages over traditional routes:

ParameterPatent MethodConventional Methods
Reaction Time15 hours24–48 hours
By-Product Formation<5%15–20%
Purification EffortModerateHigh

The reduced by-product formation and shorter reaction time stem from optimized solvent-base combinations and intermediate stabilization.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is primarily studied for its potential therapeutic effects, particularly as an inhibitor in various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression. The compound's structure allows it to interact with ATP-binding sites of kinases, which is crucial for their activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotic agents.

Biochemical Applications

The compound is also utilized in biochemical research for its role as a reagent in synthesizing other biologically active molecules. It serves as a building block in the synthesis of various heterocyclic compounds which are essential in drug discovery.

Case Studies

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM.
Study B (2024)Antimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Study C (2024)Synthesis of DerivativesUtilized as a precursor for synthesizing novel imidazo-pyridine derivatives with enhanced biological activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0)

  • Key Differences : The carboxylate group is at the 2-position instead of the 3-position.
  • Impact : Altered electronic distribution and steric hindrance may affect reactivity in cross-coupling reactions. The 2-carboxylate derivative is less commonly reported in drug discovery compared to the 3-carboxylate isomer .

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 367500-93-4)

  • Key Differences : Fluorine replaces bromine at the 6-position, and the carboxylate is at the 2-position.
  • Impact : Fluorine’s smaller size and electronegativity reduce molecular weight (227.20 g/mol) and alter lipophilicity. Fluorinated derivatives often exhibit enhanced metabolic stability in pharmaceuticals .

Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate (CAS 2092216-42-5)

  • Key Differences : A hydroxyl group replaces bromine at the 6-position.
  • Impact : Increased polarity due to the hydroxyl group improves aqueous solubility but may reduce membrane permeability. This compound is prone to oxidation or esterification reactions .

Halogen and Multisubstituted Derivatives

Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 2514942-02-8)

  • Key Differences : Additional chloro and difluoromethyl groups at the 8- and 2-positions, respectively.
  • Impact : Higher molecular weight (353.55 g/mol) and increased steric bulk may hinder interactions with biological targets. The trifluoromethyl group enhances metabolic resistance and bioavailability .

Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate

  • Key Differences : A chloromethyl group at the 5-position.
  • Impact : The chloromethyl group serves as a reactive site for further functionalization, enabling diversification into spiro or fused heterocycles .

Methyl-Substituted Analogues

Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Key Differences : Methyl groups at the 2- and 6-positions.
  • Impact : Methylation increases lipophilicity, enhancing passive diffusion across cell membranes. This derivative is a precursor for cinnamamide-based antimycobacterial agents .

Biologische Aktivität

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification reactions. For example, the synthesis method reported by Liu et al. (2010) involved the treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol, yielding the desired product with good efficiency .

Biological Activity Overview

This compound exhibits a range of biological activities, including antiviral and antibacterial properties. Below are key findings from various studies:

Antiviral Activity

A study focusing on anti-hepatitis B virus (HBV) activity demonstrated that derivatives of this compound showed promising results in inhibiting HBV replication. The most effective compounds had IC50 values ranging from 1.3 to 9.1 µM, indicating significant antiviral potency against HBV in vitro .

Antibacterial Activity

Recent research highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives against Streptococcus pneumoniae. A compound identified as IP-01 showed selective inhibitory action on bacterial cell division by targeting FtsZ protein, with no activity against other bacterial strains. This specificity presents IP-01 as a promising lead for developing narrow-spectrum antibiotics .

Anti-Tuberculosis Activity

Imidazo[1,2-a]pyridine analogues have also been explored for their efficacy against Mycobacterium tuberculosis. Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 µM against drug-resistant strains, showcasing their potential as new anti-tubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound derivatives. Research has indicated that modifications to the imidazo ring can significantly enhance potency against various pathogens.

CompoundActivity TypeMIC/IC50 ValueReference
This compoundAnti-HBVIC50: 1.3 - 9.1 µM
IP-01 (related compound)Antibacterial (S. pneumoniae)MIC: Specific to FtsZ
Imidazo derivativesAnti-TBMIC: ≤0.006 µM

Case Studies and Research Findings

Several case studies have documented the biological activities associated with this compound:

  • Anti-HBV Study : Liu et al. synthesized various derivatives and tested their efficacy against HBV in HepG2 cells. They identified several compounds with significant antiviral activity and low cytotoxicity.
  • Antibacterial Screening : A focused screening approach revealed that IP-01 selectively inhibited S. pneumoniae, providing insights into its mechanism via binding to FtsZ protein—an essential component for bacterial cell division.
  • Anti-TB Efficacy : A series of imidazo derivatives were evaluated against Mtb, where researchers found several compounds with enhanced activity compared to existing treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how is its purity validated?

  • Answer : The compound is typically synthesized via multi-step reactions, starting with bromination of the imidazo[1,2-a]pyridine core followed by carboxylation. Key intermediates are characterized using 1^1H NMR, 13^{13}C NMR, and HRMS to confirm structural integrity . Purity is assessed via HPLC (>95%) and elemental analysis, with solvent selection (e.g., DMSO for stock solutions) critical for stability .

Q. What are the primary applications of this compound in preclinical research?

  • Answer : It serves as a precursor for bioactive derivatives like HS-173, a PI3Kα inhibitor. Studies focus on its role in blocking PI3K/Akt signaling, which modulates apoptosis in hepatic stellate cells (HSCs) and suppresses epithelial-mesenchymal transition (EMT) in pancreatic cancer .

Q. How is the compound’s solubility optimized for in vitro assays?

  • Answer : For cell-based studies, it is dissolved in DMSO at 10–20 mM stock concentrations. Further dilution in culture media ensures final DMSO concentrations ≤0.1% to avoid cytotoxicity. Solubility in aqueous buffers (e.g., DPBS:PEG400:DMSO mixtures) is validated for in vivo dosing .

Advanced Research Questions

Q. What experimental strategies address discrepancies in PI3K pathway inhibition efficacy across different disease models?

  • Answer : Contradictions in efficacy (e.g., liver fibrosis vs. cancer models) may arise from tissue-specific PI3K isoform expression. Researchers should:

  • Perform isoform-selective inhibition assays (e.g., PI3Kα vs. PI3Kβ).
  • Use siRNA knockdown to validate target specificity .
  • Compare pharmacokinetic profiles (e.g., bioavailability in liver vs. tumor microenvironments) .

Q. How can researchers design in vivo studies to balance efficacy and toxicity for derivatives like HS-173?

  • Answer : Key considerations include:

  • Dosing regimen : Subcutaneous or intraperitoneal administration (e.g., 5–10 mg/kg in DPBS:PEG400:DMSO) to maintain stable plasma levels .
  • Toxicity markers : Monitor liver enzymes (ALT/AST) and renal function during treatment .
  • Control groups : Include PI3Kα-negative models to isolate off-target effects.

Q. What spectroscopic and computational methods resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

  • Answer : Advanced techniques include:

  • 2D NMR (COSY, NOESY) : To assign stereochemistry and confirm regioselective bromination .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and correlate with reactivity in Suzuki-Miyaura coupling reactions .
  • X-ray crystallography : Resolve crystal packing effects on bioactivity .

Q. How do substituent variations (e.g., bromo vs. cyano groups) impact the compound’s pharmacokinetic profile?

  • Answer : Bromine enhances electrophilicity, improving binding to PI3K’s ATP pocket but reducing metabolic stability. Comparative studies using:

  • Microsomal stability assays : Evaluate cytochrome P450-mediated degradation.
  • LogP measurements : Assess lipophilicity (target: 2–3 for optimal membrane permeability) .

Methodological Notes

  • Data Validation : Cross-reference in vitro findings with orthogonal assays (e.g., Western blot for Akt phosphorylation alongside PI3K activity kits) .
  • Contradiction Management : Use meta-analysis to reconcile divergent results (e.g., HS-173’s anti-fibrotic vs. anti-tumor IC50_{50} values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.